3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide
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Overview
Description
3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.87. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Antibacterial Agents : Research has demonstrated the potential of similar pyrrolidine carboxamide derivatives as anti-HIV-1 agents due to their inhibitory action on non-nucleoside reverse transcriptase. For example, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has been identified as a potential anti-HIV-1 agent, suggesting that related compounds may also possess significant antiviral properties (R. Tamazyan et al., 2007). Additionally, pyridonecarboxylic acids and their derivatives have been explored for their antibacterial activity, indicating a broader spectrum of applications in combating infectious diseases (H. Egawa et al., 1984).
Cancer Research : Synthesis and study of bipyridine-carboxamide derivatives have shown promising results in cancer research, particularly in non-linear optical (NLO) properties and molecular docking studies related to tubulin inhibition, which is a crucial target in cancer therapy. These findings suggest potential applications in the development of anticancer drugs (R. Jayarajan et al., 2019).
Material Science Applications
Synthesis of Aromatic Polyamides : Research into aromatic polyamides containing N,N′-Di(4-n-alkylphenyl)benzodiimide units on the main chain has shown enhanced thermal stability and excellent solubility, making these compounds ideal for high-performance materials in various industries (K. Choi & J. Jung, 2004).
Anticonvulsant Applications : The study of anticonvulsant enaminones and their hydrogen bonding reveals insights into the structural requirements for anticonvulsant activity, which could guide the synthesis of new therapeutic agents (M. Kubicki et al., 2000).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules like this compound can help in obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Properties
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N,N-diphenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-20-15-24-13-11-21(20)28-19-12-14-25(16-19)22(27)26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19H,12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUZBLZVAOWHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.